molecular formula C13H8ClNO B7842766 2-Chloro-5-phenylbenzoxazole CAS No. 439607-88-2

2-Chloro-5-phenylbenzoxazole

Cat. No.: B7842766
CAS No.: 439607-88-2
M. Wt: 229.66 g/mol
InChI Key: BNXILSHVRIETJN-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylbenzoxazole is a benzoxazole derivative, a privileged scaffold in medicinal and organic chemistry. This compound features a benzoxazole core structure fused with a phenyl ring at the 5-position and a chlorine substituent at the 2-position. The benzoxazole moiety is known for its high chemical and thermal stability, making it a valuable building block for developing novel chemical entities and functional materials . In research settings, 2-substituted benzoxazole analogs have demonstrated a wide spectrum of promising biological activities, positioning them as key scaffolds in drug discovery . Specifically, 2-phenylbenzoxazole derivatives have been explored as potent inhibitors of tyrosinase, an enzyme critical in melanin production, showing potential as skin-lightening agents . Furthermore, structurally similar compounds exhibit significant antimicrobial properties, with some derivatives showing activity against Gram-positive and Gram-negative bacteria, potentially through the inhibition of enzymes like DNA gyrase . The chlorine atom on the benzoxazole ring can influence the compound's electronic properties and lipophilicity, which may enhance its binding affinity to biological targets and cellular membrane permeability . Researchers also value benzoxazole derivatives for their applications in material science, where they can serve as solid-state fluorescence emitters due to their robust and tunable optical properties . This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-chloro-5-phenyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXILSHVRIETJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309524
Record name 2-Chloro-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439607-88-2
Record name 2-Chloro-5-phenylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439607-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-phenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylbenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or nickel, are frequently used in these processes to facilitate the cyclization and chlorination steps .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenylbenzoxazole in biological systems involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The benzoxazole ring allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities of 2-Chloro-5-phenylbenzoxazole and related benzoxazole derivatives:

Compound Name Substituents Molecular Formula Biological Activities Key References
This compound Cl at C2, Ph at C5 C₁₃H₈ClNO Antitumor, anti-inflammatory
5-Methyl-2-phenylbenzoxazole Me at C5, Ph at C2 C₁₄H₁₁NO Antimicrobial, CNS modulation
5-Chloro-2-methylbenzoxazole Cl at C5, Me at C2 C₈H₆ClNO Antibacterial, antifungal
2-Aminophenyl-5-aminobenzoxazole NH₂ at C2 and C5 C₁₃H₁₁N₃O High stability, industrial synthesis
Ethyl-2-(5-benzoxazol-tetrazolyl) acetate Benzoxazole-tetrazole hybrid C₁₂H₁₂N₆O₃ Antibacterial, antiviral

Pharmacological and Physicochemical Properties

  • Chlorine vs. Methyl Substituents: The electron-withdrawing chlorine in this compound increases reactivity in electrophilic substitutions compared to the electron-donating methyl group in 5-Methyl-2-phenylbenzoxazole. This difference may enhance the former’s antitumor activity . 5-Chloro-2-methylbenzoxazole (C₈H₆ClNO) exhibits stronger antibacterial activity due to the synergistic effect of chlorine and methyl groups, though its smaller size reduces lipophilicity compared to phenyl-substituted analogs .
  • Phenyl vs. Amino Groups: The phenyl group in this compound improves lipid solubility, aiding membrane penetration, whereas amino groups in 2-Aminophenyl-5-aminobenzoxazole enhance water solubility but may limit bioavailability .
  • Hybrid Structures :

    • Ethyl-2-(5-benzoxazol-tetrazolyl) acetate derivatives combine benzoxazole with tetrazole rings, introducing hydrogen-bonding capabilities that enhance antiviral and antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-phenylbenzoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions using substituted benzoxazole precursors. For example, chlorination of 5-phenylbenzoxazole derivatives with reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane (DCM) at 50°C for 4–12 hours is a standard approach . Optimization studies suggest that temperature control (0–20°C) and solvent polarity (e.g., DCM vs. benzene) significantly affect product purity and selectivity. NMR and IR spectroscopy are critical for confirming intermediate steps and final product identity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store the compound at 0–6°C in argon-filled containers to prevent hydrolysis or oxidation. Solubility in polar aprotic solvents (e.g., DMF) is limited, so prepare stock solutions in DCM or THF and aliquot to avoid freeze-thaw degradation . Purity (>97%) should be verified via HPLC before use in sensitive assays .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm aromatic substitution patterns and chlorine integration .
  • IR : Peaks at 1600–1650 cm⁻¹ indicate C=N stretching in the benzoxazole ring .
  • XRD : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/n space group) resolves bond angles and molecular packing, as demonstrated for structurally similar 2-amino-5-chloro-1,3-benzoxazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Cross-validate data using multiple techniques. For instance, conflicting NMR signals due to tautomerism can be resolved via variable-temperature NMR or computational modeling (DFT). Crystallographic data (XRD) provides definitive structural confirmation, as shown in studies of benzoxazole analogs . Discrepancies in mass spectrometry (e.g., fragmentation patterns) may arise from residual solvents; use high-resolution MS (HRMS) and compare with simulated isotopic distributions .

Q. What strategies optimize the regioselective synthesis of this compound under green chemistry conditions?

  • Methodology : Replace traditional solvents (e.g., benzene) with PEG-400 or ionic liquids to enhance reaction efficiency and reduce toxicity . Catalytic systems like CuI/DBU in DMSO at 80°C improve regioselectivity for the 5-phenyl substitution. Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 4:1) and isolate products via column chromatography .

Q. How does the electronic structure of this compound influence its pharmacological activity?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to map HOMO-LUMO gaps and electrostatic potential surfaces. The chlorine atom at position 2 increases electrophilicity, enhancing interactions with biological targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) validate hypothesized binding modes, as seen in studies of benzoxazole-containing agrochemicals .

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